molecular formula C15H14O4 B14576518 Apigeniflavan CAS No. 61402-90-2

Apigeniflavan

Cat. No.: B14576518
CAS No.: 61402-90-2
M. Wt: 258.27 g/mol
InChI Key: MDDPZOZWEZNMTK-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of apigeniflavan involves the extraction of flavonoids from the methanolic leaf extract of Trema orientalis Linn. High-resolution mass spectrometry (HRMS) analysis is used to identify and isolate this compound from other flavonoids . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is typically obtained through natural extraction methods.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification processes such as chromatography. The use of advanced analytical techniques like HRMS ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Apigeniflavan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

Apigeniflavan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Properties

CAS No.

61402-90-2

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol

InChI

InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-4,7-8,14,16-18H,5-6H2/t14-/m0/s1

InChI Key

MDDPZOZWEZNMTK-AWEZNQCLSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2O[C@@H]1C3=CC=C(C=C3)O)O)O

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O

Origin of Product

United States

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